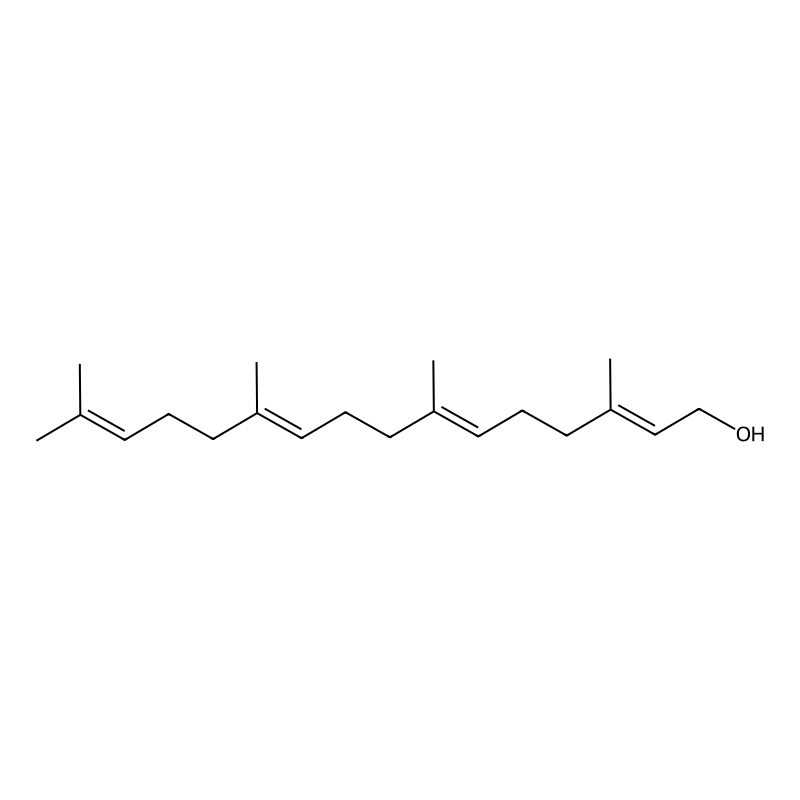

Geranylgeraniol

Content Navigation

Statin-induced myopathy research requires rescue of Rho/Rap geranylgeranylation without altering cholesterol biosynthesis. Geranylgeraniol (GGOH) is the only cell-permeable precursor that directly restores this modification, unlike farnesol or GGPP. • Cell-permeable: directly add to culture media; no liposomal delivery needed. • Selective building block: yields menaquinone-4 (MK-4) via UBIAD1 coupling, not K1. Supplied as ≥98% purity liquid. In stock for immediate global shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Geranylgeraniol (GGOH) is a 20-carbon acyclic diterpene alcohol that serves as the critical, unphosphorylated precursor to geranylgeranyl pyrophosphate (GGPP) in the mevalonate pathway. In industrial and laboratory procurement, GGOH is primarily sourced as a highly bioactive building block for the synthesis of menaquinone-4 (Vitamin K2), coenzyme Q10, and tocotrienols, as well as a specialized reagent for protein prenylation assays. Unlike its downstream phosphorylated derivatives, GGOH is highly cell-permeable and stable in standard culture media, making it the preferred material for rescuing statin-induced myotoxicity and investigating Rho/Rap GTPase geranylgeranylation [1]. Its unique structure—featuring four isoprene units with complete unsaturation—provides distinct membrane fluidity and enzymatic binding profiles compared to shorter or saturated analogs, establishing it as an essential molecule for advanced lipid formulations and metabolic engineering [2].

Research Fit

Mevalonate pathway studies, protein prenylation research, bisphosphonate/statin mechanism models

C20 geranylgeraniol for authentic geranylgeranylation; farnesol or geraniol may not substitute

Cell-based rescue assays, in vivo dietary supplementation, formulation-stability research

References

- [1] Matzno, S., et al. (2018). Geranylgeraniol Prevents Statin-Dependent Myotoxicity in C2C12 Muscle Cells through RAP1 GTPase Prenylation and Cytoprotective Autophagy. Oxidative Medicine and Cellular Longevity, 2018, 6463807.

- [2] Verdaguer, I. B., et al. (2022). The Biomedical Importance of the Missing Pathway for Farnesol and Geranylgeraniol Salvage. Molecules, 27(24), 8691.

Substituting Geranylgeraniol with closely related isoprenoids or downstream metabolites fundamentally compromises assay validity and synthetic yields. While farnesol (FOH) is a common 15-carbon analog, it only supports protein farnesylation (e.g., Ras) and completely fails to rescue statin-induced myopathy, which strictly requires the 20-carbon geranylgeranylation of Rap1 and Rho GTPases [1]. Similarly, substituting GGOH with the active biological molecule, geranylgeranyl pyrophosphate (GGPP), introduces severe handling limitations; GGPP is highly sensitive to degradation by phosphatases in culture media and is cell-impermeable, requiring complex liposomal delivery systems for in vitro uptake [2]. Furthermore, attempting to use phytol as a cheaper precursor for Vitamin K synthesis yields phylloquinone (Vitamin K1) rather than the highly bioactive menaquinone-4 (MK-4), because phytol lacks the necessary unsaturated double bonds present in the GGOH tail [3].

Substitution Risk

Farnesol (C15) may not restore geranylgeranylation inhibited by nitrogen-containing bisphosphonates; direct rescue appears C20-dependent.

Geraniol (C10) shows no activity in mevalonate pathway rescue assays (reported IC50 >250 µM); C20 specificity is required for prenylation endpoints.

Farnesol may reprogram metabolic pathway origin rather than providing direct C20 substrate, complicating prenylation interpretation.

References

- [1] Matzno, S., et al. (2018). Geranylgeraniol Prevents Statin-Dependent Myotoxicity in C2C12 Muscle Cells through RAP1 GTPase Prenylation and Cytoprotective Autophagy. Oxidative Medicine and Cellular Longevity, 2018, 6463807.

- [2] Koyuturk, M., et al. (2000). Geranylgeranyl-Pyrophosphate, an Isoprenoid of Mevalonate Cascade, Is a Critical Compound for Rat Primary Cultured Cortical Neurons to Protect the Cell Death. Journal of Neuroscience, 20(8), 2768-2776.

- [3] Halder, M., et al. (2024). Beyond the Coagulation Cascade: Vitamin K and Its Multifaceted Impact on Human and Domesticated Animal Health. International Journal of Molecular Sciences, 25(13), 7495.

Cell Permeability: GGOH vs. GGPP

In cellular assays targeting the mevalonate pathway, the choice of rescue agent dictates protocol complexity. GGPP is the biologically active molecule but is highly polar, rendering it membrane-impermeable and highly sensitive to thiol reagents and phosphatases in standard culture media [1]. In contrast, GGOH is a highly lipophilic, unphosphorylated alcohol that readily diffuses across cell membranes, where it is endogenously converted to GGPP. Studies in THP-1 cells demonstrate that 10 μM GGOH fully restores ubiquinone and GGPP synthesis without the need for the novel liposomal transfection systems required to achieve intracellular delivery of exogenous GGPP[2].

| Evidence Dimension | Intracellular delivery requirement |

| Target Compound Data | GGOH: Passive diffusion (cell-permeable at 10 μM) |

| Comparator Or Baseline | GGPP: Requires liposomal encapsulation due to membrane impermeability |

| Quantified Difference | Eliminates the need for liposomal transfection vectors in cell culture |

| Conditions | In vitro THP-1 and primary neuronal cell cultures |

Procuring GGOH instead of GGPP drastically simplifies in vitro assay protocols and eliminates confounding variables introduced by liposomal delivery vehicles.

Statin Myotoxicity Rescue: GGOH vs. Farnesol

When modeling statin-associated muscle symptoms (SAMS), selecting the correct mevalonate pathway intermediate is critical. While statins deplete multiple downstream products, supplementing with Coenzyme Q10 (CoQ10) or the 15-carbon farnesol (FOH) fails to restore muscle cell viability. Quantitative assays in C2C12 myoblasts show that co-treatment with 10 μM GGOH fully reverts statin-mediated cell death by restoring the geranylgeranylation of RAP1 GTPases. In identical conditions, 10 μM FOH provided zero rescue effect, as it cannot substitute for the 20-carbon isoprenoid tail required for Rho/Rap prenylation [1]. Furthermore, CoQ10 supplementation alone fails to rescue skeletal muscle performance because it does not address the underlying protein prenylation deficit [2].

| Evidence Dimension | Restoration of cell viability in statin-treated myoblasts |

| Target Compound Data | GGOH (10 μM): 100% reversal of statin-mediated cytotoxicity |

| Comparator Or Baseline | Farnesol (10 μM) / CoQ10: 0% reversal of cytotoxicity |

| Quantified Difference | Absolute requirement for the 20-carbon GGOH structure to rescue muscle cell viability |

| Conditions | C2C12 myoblasts treated with IC50 concentrations of atorvastatin/simvastatin |

For researchers developing statin toxicity models or rescue therapeutics, GGOH is the obligatory procurement choice, as FOH and CoQ10 are biologically inert in this specific pathway.

Antimicrobial Efficacy: GGOH vs. Phytol

In the development of topical or antimicrobial formulations, the specific degree of unsaturation in the diterpene tail significantly impacts efficacy. A comparative study on the suppression of Staphylococcus aureus growth demonstrated that GGOH exhibits potent biphasic bacteriostatic activity, achieving its maximum delay in proliferation (DP = 8.0 hours) at a highly efficient concentration of 1.25 μg/ml. In contrast, phytol—a closely related but saturated diterpene alcohol—required concentrations up to 20-40 μg/ml to achieve comparable growth inhibition, and its efficacy plateaued without a sharply defined optimal peak [1].

| Evidence Dimension | Optimal bacteriostatic concentration against S. aureus |

| Target Compound Data | GGOH: 1.25 μg/ml |

| Comparator Or Baseline | Phytol: 20-40 μg/ml |

| Quantified Difference | GGOH requires 16x to 32x lower concentration to achieve maximum growth suppression |

| Conditions | In vitro suspension culture of S. aureus FDA209P |

Procuring GGOH over phytol for antimicrobial formulations allows for significantly lower active ingredient loading, reducing cost and potential solvent toxicity in the final product.

Precursor Suitability: GGOH vs. Isophytol

For the industrial synthesis of high-value compounds like menaquinone-4 (MK-4) and tocotrienols, the structural fidelity of the precursor is paramount. Traditional synthesis of Vitamin E relies on isophytol, but producing unsaturated analogs requires complex multi-step chemistry. GGOH serves as a direct "plug-in" replacement, providing the exact 20-carbon, fully unsaturated side chain required. Recent metabolic engineering of Saccharomyces cerevisiae has enabled the scalable production of GGOH, reaching titers of 5.07 g/L in bioreactors [1]. This biomanufactured GGOH can be directly utilized by the UBIAD1 prenyltransferase (or via chemical condensation) to yield MK-4, whereas using phytol strictly limits the output to phylloquinone (Vitamin K1) due to its saturated tail [2].

| Evidence Dimension | Direct downstream product yield |

| Target Compound Data | GGOH: Directly yields Menaquinone-4 (MK-4) and tocotrienols |

| Comparator Or Baseline | Phytol / Isophytol: Yields Phylloquinone (VK1) and standard tocopherols |

| Quantified Difference | Bypasses the need for chemical desaturation steps required to convert phytol-derivatives into MK-4 |

| Conditions | Industrial chemical condensation or enzymatic prenylation via UBIAD1 |

Buyers sourcing precursors for Vitamin K2 (MK-4) or tocotrienol manufacturing must select GGOH to ensure the correct unsaturated isoprenoid tail, streamlining the synthetic route.

In Vitro Statin Myopathy Modeling

Because GGOH specifically restores the geranylgeranylation of Rho and Rap GTPases without interfering with a statin's cholesterol-lowering effects, it is the definitive rescue agent for in vitro myotoxicity assays. It should be procured over farnesol or CoQ10 when researchers need to isolate the protein prenylation deficit from general mevalonate pathway inhibition [1].

Vitamin K2 (MK-4) Precursor Sourcing

In industrial and enzymatic synthesis workflows, GGOH is the optimal 20-carbon side-chain donor. It directly couples with menadione (Vitamin K3) via the UBIAD1 enzyme or chemical condensation to produce MK-4. Procuring GGOH instead of phytol ensures the final product retains the highly bioactive, unsaturated isoprenoid tail characteristic of Vitamin K2 [2].

Cell-Free and Intracellular Prenylation

For laboratories studying post-translational modifications, GGOH provides a highly stable, cell-permeable alternative to GGPP. It eliminates the need for complex liposomal transfection protocols, allowing for direct addition to culture media to study the membrane anchoring of small GTP-binding proteins [3].

Low-Concentration Antimicrobial Formulations

Due to its potent biphasic bacteriostatic activity at concentrations as low as 1.25 μg/ml, GGOH is an excellent candidate for topical or surface-active antimicrobial formulations. It offers superior specific activity compared to saturated diterpenes like phytol, allowing formulators to achieve efficacy with significantly lower active ingredient loading [4].

Application Fit Matrix

References

- [1] Matzno, S., et al. (2018). Geranylgeraniol Prevents Statin-Dependent Myotoxicity in C2C12 Muscle Cells through RAP1 GTPase Prenylation and Cytoprotective Autophagy. Oxidative Medicine and Cellular Longevity, 2018, 6463807.

- [2] Halder, M., et al. (2024). Beyond the Coagulation Cascade: Vitamin K and Its Multifaceted Impact on Human and Domesticated Animal Health. International Journal of Molecular Sciences, 25(13), 7495.

- [3] Koyuturk, M., et al. (2000). Geranylgeranyl-Pyrophosphate, an Isoprenoid of Mevalonate Cascade, Is a Critical Compound for Rat Primary Cultured Cortical Neurons to Protect the Cell Death. Journal of Neuroscience, 20(8), 2768-2776.

- [4] Inoue, Y., et al. (2004). Biphasic Effects of Geranylgeraniol, Teprenone, and Phytol on the Growth of Staphylococcus aureus. Applied and Environmental Microbiology, 70(10), 6353-6357.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Use Classification

2: Fernandes NV, Yeganehjoo H, Katuru R, DeBose-Boyd RA, Morris LL, Michon R, Yu ZL, Mo H. Geranylgeraniol suppresses the viability of human DU145 prostate carcinoma cells and the level of HMG CoA reductase. Exp Biol Med (Maywood). 2013 Nov 1;238(11):1265-74. doi: 10.1177/1535370213492693. Epub 2013 Sep 4. PubMed PMID: 24006306; PubMed Central PMCID: PMC4010193.

3: Zafar S, Coates DE, Cullinan MP, Drummond BK, Milne T, Seymour GJ. Zoledronic acid and geranylgeraniol regulate cellular behaviour and angiogenic gene expression in human gingival fibroblasts. J Oral Pathol Med. 2014 Oct;43(9):711-21. doi: 10.1111/jop.12181. Epub 2014 Apr 25. PubMed PMID: 24762323.

4: Pabst AM, Krüger M, Ziebart T, Jacobs C, Walter C. Isoprenoid geranylgeraniol: the influence on cell characteristics of endothelial progenitor cells after bisphosphonate therapy in vitro. Clin Oral Investig. 2015 Sep;19(7):1625-33. doi: 10.1007/s00784-014-1394-z. Epub 2015 Jan 16. PubMed PMID: 25589370.

5: You LF, Guo LQ, Lin JF, Ren T, Wang JR. Overproduction of geranylgeraniol in Coprinopsis cinerea by the expression of geranylgeranyl diphosphate synthase gene. J Basic Microbiol. 2014 Dec;54(12):1387-94. doi: 10.1002/jobm.201400152. Epub 2014 Aug 19. PubMed PMID: 25138463.

6: Pabst AM, Krüger M, Ziebart T, Jacobs C, Sagheb K, Walter C. The influence of geranylgeraniol on human oral keratinocytes after bisphosphonate treatment: An in vitro study. J Craniomaxillofac Surg. 2015 Jun;43(5):688-95. doi: 10.1016/j.jcms.2015.03.014. Epub 2015 Mar 27. PubMed PMID: 25913629.

7: Kim J, Lee JN, Ye J, Hao R, Debose-Boyd R, Ye J. Sufficient production of geranylgeraniol is required to maintain endotoxin tolerance in macrophages. J Lipid Res. 2013 Dec;54(12):3430-7. doi: 10.1194/jlr.M042549. Epub 2013 Sep 23. PubMed PMID: 24062519; PubMed Central PMCID: PMC3826689.

8: Katuru R, Fernandes NV, Elfakhani M, Dutta D, Mills N, Hynds DL, King C, Mo H. Mevalonate depletion mediates the suppressive impact of geranylgeraniol on murine B16 melanoma cells. Exp Biol Med (Maywood). 2011 May 1;236(5):604-13. doi: 10.1258/ebm.2011.010379. Epub 2011 May 3. PubMed PMID: 21540247.

9: Marcuzzi A, Piscianz E, Zweyer M, Bortul R, Loganes C, Girardelli M, Baj G, Monasta L, Celeghini C. Geranylgeraniol and Neurological Impairment: Involvement of Apoptosis and Mitochondrial Morphology. Int J Mol Sci. 2016 Mar 11;17(3):365. doi: 10.3390/ijms17030365. PubMed PMID: 26978350; PubMed Central PMCID: PMC4813225.

10: Lopes MV, Desoti VC, Caleare Ade O, Ueda-Nakamura T, Silva SO, Nakamura CV. Mitochondria Superoxide Anion Production Contributes to Geranylgeraniol-Induced Death in Leishmania amazonensis. Evid Based Complement Alternat Med. 2012;2012:298320. doi: 10.1155/2012/298320. Epub 2012 Dec 4. PubMed PMID: 23304195; PubMed Central PMCID: PMC3529489.

11: Zafar S, Coates DE, Cullinan MP, Drummond BK, Milne T, Seymour GJ. Effects of zoledronic acid and geranylgeraniol on the cellular behaviour and gene expression of primary human alveolar osteoblasts. Clin Oral Investig. 2016 Nov;20(8):2023-2035. Epub 2016 Jan 22. PubMed PMID: 26795621.

12: Ho HJ, Shirakawa H, Yoshida R, Ito A, Maeda M, Goto T, Komai M. Geranylgeraniol enhances testosterone production via the cAMP/protein kinase A pathway in testis-derived I-10 tumor cells. Biosci Biotechnol Biochem. 2016;80(4):791-7. doi: 10.1080/09168451.2015.1123612. Epub 2016 Jan 13. PubMed PMID: 26757775.

13: Giriwono PE, Shirakawa H, Ohsaki Y, Hata S, Kuriyama H, Sato S, Goto T, Komai M. Dietary supplementation with geranylgeraniol suppresses lipopolysaccharide-induced inflammation via inhibition of nuclear factor-κB activation in rats. Eur J Nutr. 2013 Apr;52(3):1191-9. doi: 10.1007/s00394-012-0429-y. Epub 2012 Jul 31. PubMed PMID: 22847643.

14: Marcuzzi A, Zanin V, Piscianz E, Tricarico PM, Vuch J, Girardelli M, Monasta L, Bianco AM, Crovella S. Lovastatin-induced apoptosis is modulated by geranylgeraniol in a neuroblastoma cell line. Int J Dev Neurosci. 2012 Oct;30(6):451-6. doi: 10.1016/j.ijdevneu.2012.06.002. Epub 2012 Jul 1. PubMed PMID: 22759742.

15: Kotti T, Head DD, McKenna CE, Russell DW. Biphasic requirement for geranylgeraniol in hippocampal long-term potentiation. Proc Natl Acad Sci U S A. 2008 Aug 12;105(32):11394-9. doi: 10.1073/pnas.0805556105. Epub 2008 Aug 6. PubMed PMID: 18685105; PubMed Central PMCID: PMC2516227.

16: Ohnuma S, Watanabe M, Nishino T. Identification and characterization of geranylgeraniol kinase and geranylgeranyl phosphate kinase from the Archaebacterium Sulfolobus acidocaldarius. J Biochem. 1996 Mar;119(3):541-7. PubMed PMID: 8830051.

17: Mitake M, Shidoji Y. Geranylgeraniol oxidase activity involved in oxidative formation of geranylgeranoic acid in human hepatoma cells. Biomed Res. 2012 Feb;33(1):15-24. PubMed PMID: 22361882.

18: Ziebart T, Koch F, Klein MO, Guth J, Adler J, Pabst A, Al-Nawas B, Walter C. Geranylgeraniol - a new potential therapeutic approach to bisphosphonate associated osteonecrosis of the jaw. Oral Oncol. 2011 Mar;47(3):195-201. doi: 10.1016/j.oraloncology.2010.12.003. Epub 2011 Jan 17. PubMed PMID: 21247791.

19: Calixto NO, da Costa e Silva MC, Gayer CR, Coelho MG, Paes MC, Todeschini AR. Antiplatelet activity of geranylgeraniol isolated from Pterodon pubescens fruit oil is mediated by inhibition of cyclooxygenase-1. Planta Med. 2007 May;73(5):480-3. Epub 2007 Apr 18. PubMed PMID: 17443436.

20: Fisher JE, Rogers MJ, Halasy JM, Luckman SP, Hughes DE, Masarachia PJ, Wesolowski G, Russell RG, Rodan GA, Reszka AA. Alendronate mechanism of action: geranylgeraniol, an intermediate in the mevalonate pathway, prevents inhibition of osteoclast formation, bone resorption, and kinase activation in vitro. Proc Natl Acad Sci U S A. 1999 Jan 5;96(1):133-8. PubMed PMID: 9874784; PubMed Central PMCID: PMC15105.

Explore Compound Types